molecular formula C16H16O3 B3994014 Methyl 2-(4-phenylphenoxy)propanoate CAS No. 93434-64-1

Methyl 2-(4-phenylphenoxy)propanoate

Cat. No.: B3994014
CAS No.: 93434-64-1
M. Wt: 256.30 g/mol
InChI Key: SKFXZHGCUKGGBZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-phenylphenoxy)propanoate is an ester derivative of 2-(4-phenylphenoxy)propanoic acid, characterized by a biphenyl ether moiety and a methyl ester group. The compound’s key features include a rigid 4-phenylphenoxy group, which may enhance lipophilicity, and a methyl ester that influences solubility and metabolic stability. Comparisons with similar compounds highlight how structural variations affect reactivity, stability, and applications .

Properties

IUPAC Name

methyl 2-(4-phenylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(16(17)18-2)19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFXZHGCUKGGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326086
Record name methyl 2-(4-phenylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93434-64-1
Record name NSC523911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(4-phenylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-phenylphenoxy)propanoate can be synthesized through the esterification of 2-(4-phenylphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-phenylphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between Methyl 2-(4-phenylphenoxy)propanoate and related compounds, based on substituents, ester groups, and functional properties:

Compound Name Molecular Formula Substituents Ester Group Key Features Reference
This compound (Target) C₁₆H₁₆O₃* 4-phenylphenoxy Methyl Biphenyl ether backbone; moderate lipophilicity.
Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity D) C₁₈H₁₇ClO₄ 4-(4-chlorobenzoyl)phenoxy Methyl Chlorine and benzoyl groups increase electron-withdrawing effects; pharmaceutical impurity.
Ethyl 2-(4-hydroxyphenoxy)propanoate C₁₁H₁₄O₄ 4-hydroxyphenoxy Ethyl Hydroxyl group enhances polarity; potential for hydrogen bonding.
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素) C₁₄H₁₆O₅ Benzofuran with hydroxy/methoxy groups Methyl Natural product with antioxidant potential; isolated from Ficus stenophylla.
Pent-4-en-1-yl 2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate C₂₅H₂₉ClN₂O₅ 4-(chlorobenzamidoethyl)phenoxy Pentenyl Long-chain ester improves membrane permeability; complex substituent increases steric bulk.
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 4-(4-chlorobutanoyl)phenyl Methyl Chlorobutanoyl chain enhances lipophilicity; branched structure reduces crystallinity.

*Molecular formula inferred from structural analysis. † refers to the acid form (2-methyl-2-(4-phenylphenoxy)propanoic acid, C₁₀H₁₁ClO₃), which differs in substituents and functional groups.

Key Comparative Insights:

Substituent Effects: The 4-phenylphenoxy group in the target compound provides a planar, hydrophobic backbone, contrasting with electron-withdrawing groups like 4-chlorobenzoyl (Impurity D, ) or polar groups like 4-hydroxyphenoxy (Ethyl derivative, ). These differences influence solubility and interaction with biological targets. Natural analogs such as 竹叶榕素 () incorporate heterocyclic benzofuran systems, which may confer antioxidant activity absent in purely synthetic derivatives .

Ester Group Variations :

  • Methyl esters (Target, Impurity D, ) generally exhibit higher volatility and faster metabolic hydrolysis than ethyl or pentenyl esters .
  • Pentenyl esters () enhance lipid solubility, making them suitable for prodrug formulations .

Hydroxy groups (e.g., Ethyl 2-(4-hydroxyphenoxy)propanoate, ) introduce polarity, affecting dissolution rates and renal excretion.

Research Findings and Implications

  • Pharmaceutical Impurities : Impurity D () highlights the importance of controlling byproducts during synthesis, as chlorinated analogs may exhibit unintended toxicity.
  • Natural vs. Synthetic Derivatives: The benzofuran-containing propanoate () demonstrates how natural products inspire drug design, though synthetic derivatives offer tunable properties.
  • Metabolic Stability : Methyl esters are prone to enzymatic hydrolysis, whereas bulkier esters (e.g., pentenyl ) may prolong half-life in vivo.

Biological Activity

Methyl 2-(4-phenylphenoxy)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : this compound

The compound features a propanoate group linked to a phenoxy moiety, which is characterized by a phenyl ring attached to another phenyl group. This structural arrangement may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of Histone Deacetylase (HDAC)

A study highlighted the anticancer potential of phenolic derivatives by demonstrating their ability to inhibit HDAC activity, which is crucial in regulating gene expression related to cancer progression. The inhibition of HDAC leads to increased expression of tumor suppressor genes and reduced growth of cancer cells, suggesting that this compound may share similar mechanisms .

Phytotoxic Effects

The phytotoxicity of related compounds has been studied extensively, with findings suggesting that certain phenolic compounds can inhibit seed germination and root growth in plants. This activity is often concentration-dependent, indicating that this compound may also affect plant growth through similar mechanisms .

Research Findings Summary

Biological ActivityObservationsReference
AnticancerInhibits HDAC; induces apoptosis in cancer cells
AntimicrobialPotentially effective against bacterial strains
PhytotoxicityInhibits seed germination and root growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-phenylphenoxy)propanoate
Reactant of Route 2
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